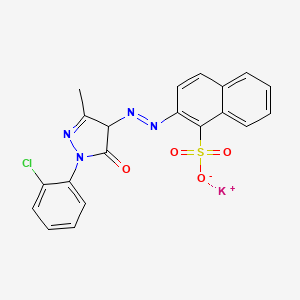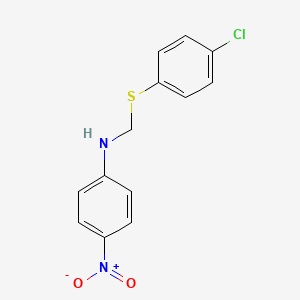
3-Chlorobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobutanenitrile is an organic compound with the molecular formula C₄H₆ClN. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound contains both a chloro and a cyano functional group, making it a bifunctional molecule. Its structure consists of a butane chain with a chlorine atom attached to the third carbon and a nitrile group attached to the first carbon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorobutanenitrile can be synthesized through several methods. One common method involves the reaction of potassium cyanide with 1-bromo-3-chloropropane. This reaction typically occurs in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to increase the yield .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed:
Substitution: 3-Hydroxybutanenitrile.
Reduction: 3-Aminobutanenitrile.
Oxidation: 3-Chlorobutanoic acid.
Applications De Recherche Scientifique
3-Chlorobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chlorobutanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The chlorine atom can be substituted by nucleophiles, leading to the formation of different functional groups. These reactions are catalyzed by specific enzymes and occur under physiological conditions .
Comparaison Avec Des Composés Similaires
3-Chloropropionitrile: Similar structure but with one less carbon in the chain.
4-Chlorobutyronitrile: Similar structure but with the chlorine atom attached to the fourth carbon.
Butanenitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutanenitrile is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of both chloro and nitrile groups makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
53778-71-5 |
|---|---|
Formule moléculaire |
C4H6ClN |
Poids moléculaire |
103.55 g/mol |
Nom IUPAC |
3-chlorobutanenitrile |
InChI |
InChI=1S/C4H6ClN/c1-4(5)2-3-6/h4H,2H2,1H3 |
Clé InChI |
USFXKDONTUYBAU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)




![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)







